molecular formula C10H8N2 B008541 5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene CAS No. 102505-34-0

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene

Cat. No.: B008541
CAS No.: 102505-34-0
M. Wt: 156.18 g/mol
InChI Key: IEPYZNXAKHXMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesoridazine involves several steps:

Industrial Production Methods

Industrial production methods for mesoridazine typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mesoridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mesoridazine has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying phenothiazine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.

    Industry: Used in the development of new antipsychotic drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesoridazine is unique due to its specific combination of antidopaminergic, antiserotonergic, and antiadrenergic effects. It also has a distinct side effect profile, including the potential for QT-prolongation, which led to its withdrawal from the market in some regions .

Properties

CAS No.

102505-34-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene

InChI

InChI=1S/C10H8N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-10H

InChI Key

IEPYZNXAKHXMMK-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C4N=N3)C2=C1

Canonical SMILES

C1=CC=C2C3C4C(C4N=N3)C2=C1

Synonyms

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.